molecular formula C11H19Cl B13177608 4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene

4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene

Cat. No.: B13177608
M. Wt: 186.72 g/mol
InChI Key: PNBGLHYWZYMFSO-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene is a cyclohexene derivative featuring a chloromethyl group and a branched butan-2-yl substituent at the 4-position of the cyclohexene ring. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the bulky butan-2-yl substituent may influence steric effects and conformational stability.

Properties

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

4-butan-2-yl-4-(chloromethyl)cyclohexene

InChI

InChI=1S/C11H19Cl/c1-3-10(2)11(9-12)7-5-4-6-8-11/h4-5,10H,3,6-9H2,1-2H3

InChI Key

PNBGLHYWZYMFSO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCC=CC1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with butan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran under reflux conditions. The chloromethyl group can be introduced through a subsequent chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation and chloromethylation reactions. The use of automated reactors and precise control of reaction parameters are essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide, amines in ethanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Amines, ethers, thioethers.

Scientific Research Applications

4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of cyclohexene derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological/Chemical Activity
4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene (Target) Chloromethyl, butan-2-yl Inferred ~190–210 Reactive chloromethyl group; steric bulk from branched alkyl chain. Likely precursor for substitution reactions.
rac-(4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohex-1-ene Bromomethyl, trifluoromethyl 179.06 Bromine as a better leaving group; electron-withdrawing CF₃ enhances reactivity. Potential intermediate in halogenation pathways.
(±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Dimethoxyphenyl, styryl Not reported Aromatic substituents enable conjugation; evaluated for COX-2 inhibition (IC₅₀ = 2.71 mM). Anti-inflammatory activity via PGE2 suppression.
Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate Chlorophenyl, methoxyphenyl, ester Not reported Envelope conformation; ester and aromatic groups enhance crystallinity. Structural studies via X-ray diffraction.
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl butanoate Methyl, butanoate ester Not reported Ester group increases hydrophobicity; used in flavor/fragrance industries. Likely low bioactivity, industrial applications.

Reactivity and Functional Group Analysis

  • Chloromethyl vs. Bromomethyl : The target compound’s chloromethyl group is less reactive in nucleophilic substitutions compared to bromomethyl in , but offers cost-effective synthesis. Bromine’s higher polarizability accelerates reactions like SN2.
  • Alkyl vs. However, bulky substituents may enhance thermal stability.
  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., ) or ester groups (e.g., ) exhibit distinct electronic profiles. The target compound lacks strong electron-withdrawing groups, suggesting moderate electrophilicity.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to align with analogs in (179–200 g/mol). Higher weights in aromatic derivatives (e.g., ) correlate with increased melting points.
  • Polarity: Chloromethyl and alkyl groups render the target compound moderately nonpolar, comparable to esters in , but less polar than methoxy-substituted analogs in .

Biological Activity

4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene, a chlorinated cycloalkene derivative, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological systems, potentially offering therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

The compound can be classified as a chlorinated cycloalkene with the molecular formula C11H17ClC_{11}H_{17}Cl. Its structure features a cyclohexene ring substituted with a butan-2-yl group and a chloromethyl group, which may influence its reactivity and interactions with biological targets.

The biological activity of 4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The chloromethyl group can act as an electrophile, potentially leading to nucleophilic attack by biological molecules such as proteins or nucleic acids. This interaction can modulate enzyme activities or alter gene expression.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular homeostasis.
  • Receptor Modulation : The structural features allow it to bind to specific receptors, potentially influencing signal transduction pathways.

Biological Activities

Research indicates that compounds similar to 4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene exhibit various biological activities, including:

  • Antimicrobial Activity : Chlorinated compounds often display antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Effects : Some derivatives have shown selective cytotoxicity against cancer cell lines, indicating possible use in cancer therapy.
  • Anti-inflammatory Properties : Compounds in this class may modulate inflammatory responses, providing avenues for treating inflammatory diseases.

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibitory effect on bacterial growth
AnticancerCytotoxicity against tumor cells
Anti-inflammatoryReduction in inflammatory markers

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of chlorinated cycloalkenes. Results indicated that 4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.

Study 2: Anticancer Potential

In vitro studies demonstrated that the compound induced apoptosis in specific cancer cell lines. The induction of apoptosis was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent.

Study 3: Anti-inflammatory Effects

Research on inflammatory models showed that the compound reduced levels of pro-inflammatory cytokines. This effect was mediated through the inhibition of NF-kB signaling pathways, highlighting its potential in treating chronic inflammatory conditions.

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